3'-Hydroxypuerarin: A Comprehensive Technical Overview
3'-Hydroxypuerarin: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Hydroxypuerarin, an isoflavonoid (B1168493) C-glucoside, is a natural compound predominantly isolated from the root of Pueraria lobata (Kudzu). As a derivative of the well-studied puerarin (B1673276), 3'-Hydroxypuerarin has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its notable antioxidant and anti-inflammatory properties. This technical guide provides a detailed examination of the chemical structure, physicochemical characteristics, biological activities, and relevant experimental methodologies associated with 3'-Hydroxypuerarin, aiming to serve as a valuable resource for ongoing and future research and development endeavors.
Chemical Structure and Identification
3'-Hydroxypuerarin is structurally characterized by an isoflavone (B191592) core, a C-glucosyl moiety at the 8-position, and hydroxyl groups at the 7, 4', and a distinguishing 3'-position. This additional hydroxyl group on the B-ring differentiates it from its parent compound, puerarin, and is believed to contribute significantly to its biological activity.
Chemical Identifiers:
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IUPAC Name: 3-(3,4-dihydroxyphenyl)-8-β-D-glucopyranosyl-7-hydroxy-4H-1-benzopyran-4-one[1]
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SMILES: OC--INVALID-LINK--O)O">C@HO[C@H]1C2=C3OC=C(C(C3=CC=C2O)=O)C4=CC(O)=C(O)C=C4[1]
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InChI: InChI=1S/C21H20O10/c22-6-14-17(27)18(28)19(29)21(31-14)15-12(24)4-2-9-16(26)10(7-30-20(9)15)8-1-3-11(23)13(25)5-8/h1-5,7,14,17-19,21-25,27-29H,6H2/t14-,17-,18+,19-,21+/m1/s1[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 3'-Hydroxypuerarin is crucial for its formulation and delivery in therapeutic applications. The available data is summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 432.38 g/mol | [2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 206 - 210 °C | |
| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol. | [2] |
| Density | 1.7 ± 0.1 g/cm³ | |
| Boiling Point | 734.5 ± 60.0 °C at 760 mmHg | |
| Flash Point | 261.1 ± 26.4 °C | |
| LogP | 1.75 |
Biological Activities and Quantitative Data
3'-Hydroxypuerarin exhibits a range of biological activities, with its antioxidant capacity being the most prominently documented. The presence of the 3'-hydroxyl group is suggested to play a vital role in its potent scavenging of reactive oxygen and nitrogen species.
| Biological Activity | Assay | IC₅₀ / Result | Source |
| Antioxidant Activity | Peroxynitrite (ONOO⁻) scavenging | 1.36 µM | [1] |
| Nitric oxide radical (NO•) scavenging | 1.13 µM | [1] | |
| Total reactive oxygen species (ROS) scavenging | 6.51 µM | [1] | |
| Superoxide anion (•O₂⁻) scavenging | Weak activity | [2] | |
| Anti-inflammatory Activity | Inhibition of LPS-induced nitric oxide (NO) production | Active, but specific IC₅₀ not provided | [4] |
| Inhibition of iNOS and COX-2 protein expression | Active, but specific IC₅₀ not provided | [4] | |
| Insulin (B600854) Resistance | Upregulation of PPARγ expression in 3T3-L1 adipocytes | Improves insulin resistance | [5] |
Experimental Protocols
Isolation of 3'-Hydroxypuerarin from Pueraria lobata
While a definitive, standardized protocol for the exclusive isolation of 3'-Hydroxypuerarin is not extensively detailed in a single source, a general methodology can be inferred from studies on the separation of isoflavonoids from Pueraria lobata. The following is a representative workflow:
Caption: Generalized workflow for the isolation of 3'-Hydroxypuerarin.
Detailed Steps:
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Preparation of Plant Material: Dried roots of Pueraria lobata are pulverized into a fine powder to increase the surface area for extraction.
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Extraction: The powdered material is subjected to extraction, often using aqueous ethanol. Ultrasonic-assisted extraction is a common method to enhance efficiency. Optimized conditions from one study include 41.41% ethanol, a liquid-to-solid ratio of 44.35 mL/g, and an extraction time of approximately 16 minutes at 40°C with an ultrasonic power of 300 W.[1]
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Fractionation: The crude extract is concentrated and then fractionated using solvent-solvent partitioning. Typically, fractions of varying polarity are obtained using solvents such as n-hexane, ethyl acetate, and n-butanol. 3'-Hydroxypuerarin is known to be enriched in the n-butanol fraction.[4]
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Chromatographic Separation: The n-butanol fraction undergoes repeated column chromatography on silica gel and/or Sephadex LH-20 to separate the isoflavonoid constituents.
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Purification: Final purification to obtain high-purity 3'-Hydroxypuerarin is often achieved using preparative high-performance liquid chromatography (HPLC).
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound. A general protocol is as follows:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Steps:
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Reagent Preparation: A stock solution of 3'-Hydroxypuerarin is prepared in a suitable solvent, such as methanol. A working solution of DPPH (e.g., 0.1 mM) is also prepared in the same solvent and kept in the dark.
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Reaction Mixture: In a microplate or cuvettes, various concentrations of the 3'-Hydroxypuerarin solution are mixed with a fixed volume of the DPPH solution.
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Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the scavenging reaction to occur.
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Absorbance Measurement: The absorbance of each mixture is measured at the wavelength of maximum absorbance for DPPH (approximately 517 nm) using a spectrophotometer. A control containing only the solvent and DPPH is also measured.
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Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity versus concentration.
Signaling Pathways
While the specific signaling pathways directly modulated by 3'-Hydroxypuerarin are still under active investigation, its structural similarity to puerarin suggests potential involvement in similar cellular mechanisms. Puerarin is known to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway and to improve insulin sensitivity through the activation of the PPARγ signaling pathway .
Postulated Anti-inflammatory Mechanism via NF-κB Pathway
3'-Hydroxypuerarin likely mitigates inflammation by inhibiting the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.
Caption: Postulated inhibition of the NF-κB pathway by 3'-Hydroxypuerarin.
Potential Role in Insulin Sensitization via PPARγ Activation
3'-Hydroxypuerarin has been shown to upregulate the expression of PPARγ, a nuclear receptor that plays a critical role in adipogenesis and glucose metabolism.
Caption: Proposed mechanism of PPARγ activation by 3'-Hydroxypuerarin.
Conclusion and Future Directions
3'-Hydroxypuerarin is a promising natural product with well-documented antioxidant and potential anti-inflammatory and insulin-sensitizing properties. Its distinct chemical structure warrants further investigation to fully elucidate its mechanisms of action and therapeutic potential. Future research should focus on obtaining more extensive quantitative bioactivity data, developing standardized and efficient synthesis and isolation protocols, and conducting in-depth studies to confirm its effects on key signaling pathways in various disease models. Such efforts will be crucial in translating the therapeutic promise of 3'-Hydroxypuerarin into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. 3'-Hydroxy Puerarin - Lifeasible [lifeasible.com]
- 3. CN104844584B - A kind of method that Puerarin is extracted in Pueraria lobota slag - Google Patents [patents.google.com]
- 4. Anti-inflammatory and antioxidant activities of constituents isolated from Pueraria lobata roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
